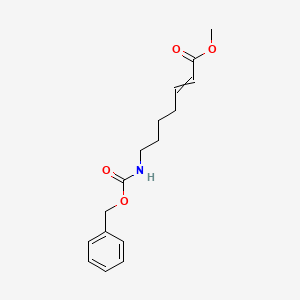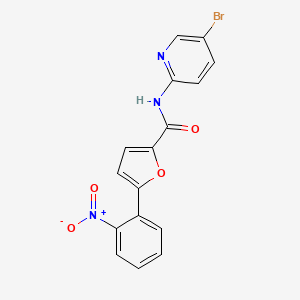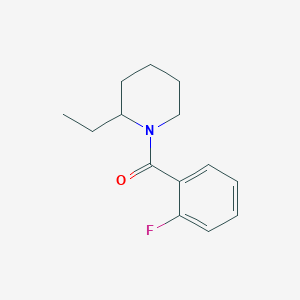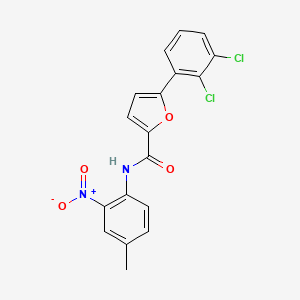
7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester is a chemical compound with the molecular formula C16H21NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its colorless liquid form and is often used in research and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester typically involves the esterification of hept-2-enoic acid with methanol in the presence of a catalyst. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protective group, preventing unwanted reactions during synthesis. The compound can also interact with enzymes, altering their activity and providing insights into enzyme mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
7-Benzyloxycarbonylamino-hept-2-enoic acid: Similar structure but lacks the methyl ester group.
7-Benzyloxycarbonylamino-heptanoic acid methyl ester: Similar but with a saturated heptanoic acid chain.
7-Benzyloxycarbonylamino-hept-2-enoic acid ethyl ester: Similar but with an ethyl ester group instead of a methyl ester.
Uniqueness
7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester is unique due to its unsaturated hept-2-enoic acid chain and the presence of both benzyloxycarbonyl and methyl ester groups. This combination of functional groups provides distinct reactivity and makes it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C16H21NO4 |
|---|---|
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
methyl 7-(phenylmethoxycarbonylamino)hept-2-enoate |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)11-7-2-3-8-12-17-16(19)21-13-14-9-5-4-6-10-14/h4-7,9-11H,2-3,8,12-13H2,1H3,(H,17,19) |
Clave InChI |
YXIWHCCCQFKGHK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CCCCCNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Benzo[1,3]dioxol-5-ylmethyl-1-methyl-5-oxo-2-thioxo-imidazolidin-4-yl)-N-(4-propoxy-phenyl)-acetamide](/img/structure/B12456066.png)
![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide](/img/structure/B12456069.png)
![[3,5-di(propan-2-yl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl 4-chlorobenzoate](/img/structure/B12456074.png)
![2-[(1S,2R)-2-Fluorocyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12456076.png)
![2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12456084.png)

![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B12456101.png)
![N-[4-({2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}sulfonyl)phenyl]acetamide](/img/structure/B12456102.png)
![Magnesium(2+) bis(2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]pyrrol-1-yl}ethoxy)phenyl]propanoate)](/img/structure/B12456121.png)

![6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12456129.png)

![4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide](/img/structure/B12456153.png)
